Comparison of Computed Lipophilicity (XLogP) for 2-Propanamine, N,N-dipropyl vs. Key Analogs
The computed lipophilicity of 2-Propanamine, N,N-dipropyl (XLogP3-AA = 2.9) [1] is significantly higher than that of its smaller structural analog, diisopropylamine (C6H15N), which has a computed XLogP3-AA of 1.8 [2]. This quantitative difference of 1.1 log units indicates that the target compound is approximately 12.6 times more lipophilic, a property that can directly impact its ability to cross biological membranes or its partitioning behavior in biphasic chemical reactions. This lipophilicity profile is distinct from the commonly used tertiary amine base DIPEA, which has a computed XLogP3-AA of 2.1 [3], placing the target compound in a unique lipophilicity space.
| Evidence Dimension | Computed Octanol-Water Partition Coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.9 |
| Comparator Or Baseline | Diisopropylamine (XLogP3-AA = 1.8) and N,N-Diisopropylethylamine (DIPEA) (XLogP3-AA = 2.1) |
| Quantified Difference | +1.1 log units vs. diisopropylamine; +0.8 log units vs. DIPEA |
| Conditions | Computational model (XLogP3 3.0) via PubChem |
Why This Matters
Higher lipophilicity can be a critical selection criterion for designing compounds with enhanced membrane permeability or for optimizing extraction efficiency in biphasic organic synthesis.
- [1] PubChem. (2025). 2-Propanamine, N,N-dipropyl (Computed Properties). National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). Diisopropylamine (Computed Properties). National Center for Biotechnology Information. View Source
- [3] PubChem. (2025). N,N-Diisopropylethylamine (Computed Properties). National Center for Biotechnology Information. View Source
